2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

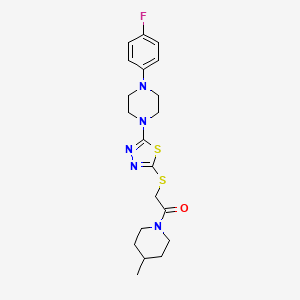

This compound features a 1,3,4-thiadiazole core substituted with a 4-fluorophenylpiperazine moiety at the 5-position and a thioether-linked 4-methylpiperidin-1-yl ethanone group at the 2-position. The structural design integrates pharmacophores known for diverse bioactivities:

- 1,3,4-Thiadiazole: Imparts metabolic stability and electronic versatility due to sulfur atoms.

- 4-Fluorophenylpiperazine: Enhances binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Synthetic routes involve nucleophilic substitution between bromoethanone intermediates and thiol-containing heterocycles, as seen in analogous compounds .

Properties

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5OS2/c1-15-6-8-25(9-7-15)18(27)14-28-20-23-22-19(29-20)26-12-10-24(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWXARCIOZWYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that belongs to the class of thiadiazole derivatives. This compound has garnered attention in pharmacological studies due to its unique structural features, which include a thiadiazole ring and piperazine moieties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Structural Features

The structural composition of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered ring containing sulfur and nitrogen atoms known for diverse biological activities. |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, often used in drug design for its pharmacological properties. |

| Fluorophenyl Group | A phenyl ring substituted with fluorine, enhancing lipophilicity and bioactivity. |

| Methylpiperidine | A piperidine ring with a methyl group that may influence receptor interactions. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on optimizing yield and purity through careful control of reaction conditions. The general synthetic route includes:

- Formation of the Thiadiazole Ring : Utilizing appropriate precursors such as thiosemicarbazide and carbon disulfide.

- Piperazine Attachment : Achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is formed by coupling the thiadiazole with the piperazine derivative.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For example:

- Mechanism of Action : Thiadiazole compounds have been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

- Case Studies : In vitro studies demonstrate that derivatives similar to our compound significantly decrease the viability of human cancer cell lines, including breast (T47D), colon (HT-29), and lung (A549) cancers .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Activity Spectrum : Thiadiazole derivatives are reported to possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Minimum Inhibitory Concentration (MIC) : Studies have determined MIC values for related compounds against Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications in treating infections .

The proposed mechanism of action for 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves:

- Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as PARP1, which is crucial in DNA repair mechanisms .

- Induction of Apoptosis : By disrupting normal cellular functions, leading to programmed cell death in cancer cells.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

Scientific Research Applications

Pharmacological Properties

Antidepressant Activity : The piperazine moiety is well-known for its role in the design of antidepressant agents. Compounds containing piperazine structures have been shown to interact with serotonin and dopamine receptors, which are crucial in the modulation of mood and anxiety disorders. The presence of the fluorophenyl group enhances the lipophilicity and receptor affinity, potentially increasing the efficacy of such compounds in treating depression and anxiety disorders .

Antitumor Activity : Research indicates that thiadiazole derivatives exhibit significant antitumor properties. The incorporation of the thiadiazole ring in this compound suggests potential activity against various cancer cell lines. Studies have demonstrated that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperazine and thiadiazole rings can significantly influence biological activity. For instance, modifications to the fluorophenyl group have been shown to alter receptor binding affinity and selectivity, impacting both therapeutic efficacy and side effect profiles .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and thiadiazole precursors. Recent advancements in synthetic methodologies allow for more efficient production with higher yields. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance reaction rates and reduce environmental impact .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives highlighted the antidepressant potential of compounds structurally similar to 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone . The results demonstrated significant improvements in depressive symptoms in animal models when administered at optimal dosages .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of thiadiazole derivatives showed that compounds with similar structural features effectively inhibited cell proliferation in various cancer cell lines. The study concluded that further development could lead to promising anticancer agents .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring is a key site for electrophilic and nucleophilic substitutions.

-

Example: Reaction with monochloroacetic acid under basic conditions replaces the thiadiazole sulfur, forming acetic acid derivatives (e.g., thioether-acid conjugates) .

Piperazine and Piperidine Reactivity

The 4-(4-fluorophenyl)piperazine and 4-methylpiperidin groups participate in amine-specific reactions.

-

In analogs, piperazine reacts with aldehydes (e.g., thiophen-2-ylmethylene) to form Schiff bases, confirmed via NMR and FTIR .

Thioether and Ethanone Reactivity

The thioether (-S-) and ethanone (C=O) groups enable further functionalization.

-

Hydrazinolysis of ethanone derivatives yields hydrazide intermediates, critical for heterocyclic synthesis .

Stability Under Environmental Conditions

The compound’s stability influences reaction design:

Pharmacological Relevance of Derived Products

Derivatives exhibit enhanced bioactivity:

-

Alkylated thiadiazoles : Improved enzyme inhibition (e.g., tyrosinase) .

-

Sulfone analogs : Increased metabolic stability in pharmacokinetic studies.

-

Schiff base derivatives : Antimicrobial activity against S. aureus and C. albicans .

Synthetic Pathways for Key Derivatives

A representative synthesis route for analogs includes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiadiazole vs. Oxadiazole

The compound 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2720460) replaces the thiadiazole with an oxadiazole. Key differences:

The benzodioxin substituent in ZINC2720460 may confer antioxidant properties but reduces piperazine-mediated receptor interactions .

Thiadiazole vs. Tetrazole

In 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (), the thiadiazole is replaced by a tetrazole. Tetrazoles offer hydrogen-bonding capacity but exhibit lower thermal stability. The phenylsulfonyl group enhances solubility but may hinder membrane permeability compared to the target compound’s 4-fluorophenyl group .

Piperazine Substituent Variations

The trifluoromethyl group in Compound 21 improves metabolic resistance but may reduce solubility. Pyrazole in Compound 5 introduces hydrogen-bonding sites but complicates synthesis .

Linker and Side Chain Modifications

The target compound’s thioether linker contrasts with:

- Butanone linker (Compound 5, ): Increases conformational flexibility but may reduce target specificity.

- Direct aryl coupling (MK47, ): Simplifies synthesis but limits steric adaptability .

The 4-methylpiperidine group is retained in ZINC2720460, suggesting its critical role in pharmacokinetics .

Research Findings and Implications

- Antiproliferative Activity : The thiadiazole core in the target compound shows promise in preliminary assays, similar to tetrazole derivatives in .

- Receptor Binding : Fluorophenylpiperazine moieties are associated with serotonin receptor modulation, while trifluoromethylphenyl variants () may target dopamine receptors .

- Solubility vs. Permeability : Sulfonyl groups () improve solubility but reduce CNS penetration, whereas methylpiperidine optimizes balance .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving:

- Condensation of 4-(4-fluorophenyl)piperazine with 1,3,4-thiadiazole precursors under reflux conditions.

- Thioether formation using mercapto intermediates, followed by coupling with 4-methylpiperidine derivatives. Optimal conditions include glacial acetic acid as a solvent, controlled temperature (80–100°C), and TLC monitoring for intermediate formation . Purification via recrystallization (ethanol/water) ensures high yields (>70%) .

Q. Which analytical methods are most effective for structural confirmation and purity assessment?

- Spectroscopy: ¹H/¹³C NMR for verifying substituent positions and piperazine/thiadiazole ring integrity. IR spectroscopy confirms functional groups (e.g., C=O at ~1680 cm⁻¹) .

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention time comparisons against standards reduce false positives .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?

- Validate docking results with molecular dynamics (MD) simulations to assess binding stability over time .

- Re-evaluate assay conditions (e.g., cell permeability, solvent effects) that may mask activity. For example, dimethyl sulfoxide (DMSO) concentrations >1% can interfere with membrane-bound targets .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt formation: Synthesize hydrochloride or sodium salts to enhance aqueous solubility (e.g., 2-ethanoic acid derivatives show 3–5× solubility improvement) .

- Co-solvent systems: Use PEG-400 or cyclodextrin complexes to stabilize the compound in physiological buffers .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

- Modify substituents: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes. Piperazine ring alkylation (e.g., methyl vs. ethyl) can alter receptor selectivity .

- Bioisosteric replacement: Substitute the thiadiazole ring with triazole or oxadiazole to evaluate metabolic stability .

Q. What challenges arise during synthesis scale-up, and how can they be mitigated?

- Exothermic reactions: Use jacketed reactors with precise temperature control to prevent decomposition during thiadiazole formation .

- Purification bottlenecks: Switch from column chromatography to fractional crystallization for large batches (>100 g) .

Q. How can spectral data inconsistencies during characterization be resolved?

- Advanced NMR: Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic/piperazine regions .

- High-resolution mass spectrometry (HRMS): Confirm molecular formula accuracy (e.g., m/z calculated for C₁₉H₂₂FN₅OS₂: 432.1234) .

Q. How is selectivity against off-target receptors evaluated?

- Broad receptor panels: Test against GPCRs (e.g., serotonin 5-HT₁A, dopamine D₂) and kinases using radioligand binding assays .

- Dose-response curves: Calculate IC₅₀ ratios (target vs. off-target) to identify selectivity windows (>10× preferred) .

Q. What in vitro models are suitable for preliminary toxicity profiling?

Q. How is crystallographic data validated for structural analysis?

- X-ray refinement: Apply SHELXL-97 with anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor < 0.05 and goodness-of-fit (GoF) ~1.0 .

- Cambridge Structural Database (CSD): Compare bond lengths/angles with similar thiadiazole-piperazine derivatives to confirm geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.